molecular formula C11H13NO B2479930 1-methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one CAS No. 20678-82-4

1-methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Cat. No. B2479930
CAS RN: 20678-82-4
M. Wt: 175.231
InChI Key: ZWFBAQAIVGHQLF-UHFFFAOYSA-N
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Description

1-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a chemical compound with the linear formula C11H13NO . It has a molecular weight of 175.232 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques

    Research has explored various synthesis techniques for benzazepine derivatives, including 1-methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. For instance, Lennon and Proctor (1979) developed a method involving the methylation of 2, 3, 4, 5-tetrahydro-5-oxo-1H-1-benzazepine using lithium di-isopropylamide (Lennon & Proctor, 1979).

  • Structural Analogues

    Studies have also been conducted on the synthesis of structural analogues of benzazepines. Carpenter, Peesapati, and Proctor (1979) synthesized 6,7,8,9-tetrahydro-2-methoxy-3-nitrobenzocyclohepten-5-one, highlighting the versatility of benzazepine chemistry (Carpenter, Peesapati, & Proctor, 1979).

  • Crystal Structure Analysis

    The analysis of crystal structures of benzazepine derivatives is another area of interest. Guerrero et al. (2014) investigated the hydrogen-bonded assembly in benzazepine derivatives, providing insights into their molecular interactions (Guerrero et al., 2014).

Pharmaceutical Applications

  • Antagonistic Properties

    Tewes et al. (2016) designed tetrahydro-3-benzazepines as conformationally restricted ifenprodil analogues, showing high affinity and antagonistic activity at NMDA receptors. This indicates potential applications in neuropharmacology (Tewes et al., 2016).

  • Anticonvulsant Evaluation

    Han et al. (2013) evaluated the anticonvulsant activities of benzazepin-2-one derivatives, revealing promising compounds with higher protective indices compared to standard antiepileptic drugs (Han et al., 2013).

  • Muscarinic Receptor Antagonists

    Bradshaw et al. (2008) developed tetrahydro-[1H]-2-benzazepin-4-ones as potentially selective muscarinic (M3) receptor antagonists, which could have implications for treating disorders related to these receptors (Bradshaw et al., 2008).

properties

IUPAC Name

1-methyl-4,5-dihydro-3H-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-12-10-7-3-2-5-9(10)6-4-8-11(12)13/h2-3,5,7H,4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFBAQAIVGHQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20678-82-4
Record name 1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
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